3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions. One common method is the microwave-assisted solvent-free synthesis, which involves treating 2,5-dimethylfuran with chalcones, thiosemicarbazide, and potassium carbonate . This method is advantageous due to its rapid reaction time and mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylfuran-3-YL)-pyrazoline: Shares a similar structure but lacks the methyl group on the pyrazole ring.
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazole: Similar structure but without the amine group.
Uniqueness
3-(2,5-Dimethylfuran-3-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-8(7(2)14-6)9-5-10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI Key |
GORNZZNDBLSKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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